2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine
Overview
Description
“2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine” is a chemical compound with the CAS Number: 1152557-45-3 . It has a molecular weight of 203.22 and its IUPAC name is 2-(4-fluorobenzyl)-5-pyrimidinamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine” is C11H10FN3 . The InChI Code is 1S/C11H10FN3/c12-9-3-1-8(2-4-9)5-11-14-6-10(13)7-15-11/h1-4,6-7H,5,13H2 .Physical And Chemical Properties Analysis
“2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine” is a powder that is stored at room temperature . The boiling point is not specified .Scientific Research Applications
Tyrosine Kinase Inhibition
2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine derivatives have been investigated for their potential in inhibiting tyrosine kinases, enzymes critical for signal transduction in cells. These derivatives, particularly analogues of PD 158780, have shown potent inhibition of epidermal growth factor receptor (EGFR) and other erbB family members, indicating their potential in targeted cancer therapies. The most effective analogues were those bearing weakly basic substituents through a secondary amine linkage, demonstrating significant in vitro inhibition capabilities in both enzyme assays and cellular models (Rewcastle et al., 1998).
Fungicidal Activity
Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized and shown to possess fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea. This indicates the potential application of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine derivatives in agriculture to protect crops from fungal diseases (Ren et al., 2007).
Antimicrobial and Antitumor Activities
Compounds containing the 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine moiety have been evaluated for their antimicrobial and antitumor activities. N-arylpyrazole-containing enaminones, derived from this compound, have shown promising results in inhibiting the growth of specific bacteria and fungi. Additionally, some derivatives have exhibited cytotoxic effects against human cancer cell lines, suggesting their potential in developing new chemotherapeutic agents (Riyadh, 2011).
Radiosensitizing Effects
Derivatives of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine have been explored for their radiosensitizing effects on human lung cancer cells. These compounds, by inducing cell cycle arrest and inhibiting cyclin-dependent kinases, have shown potential in enhancing the efficacy of radiotherapy for cancer treatment, making them significant candidates for further investigation in cancer therapeutics (Jung et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-9-3-1-8(2-4-9)5-11-14-6-10(13)7-15-11/h1-4,6-7H,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAIFGQKPBUAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=C(C=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine | |
CAS RN |
1152557-45-3 | |
Record name | 2-[(4-fluorophenyl)methyl]pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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